molecular formula C32H27BrN6O3 B10898066 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B10898066
M. Wt: 623.5 g/mol
InChI Key: ZTZQBWCQGCBWND-OQKWZONESA-N
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Description

1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its intricate structure, which includes a triazole ring, a pyrrolo ring, and a benzylidene group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can be achieved through the use of continuous flow reactors and automated synthesis platforms. Additionally, the purification of the final product can be carried out using techniques such as column chromatography and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and benzylidene group play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione lies in its combination of multiple functional groups, which allows for a diverse range of chemical reactions and biological activities. This makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C32H27BrN6O3

Molecular Weight

623.5 g/mol

IUPAC Name

3-[2-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(3-bromophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C32H27BrN6O3/c33-23-14-8-15-24(18-23)38-31(41)28-30(32(38)42)37(36-34-28)19-26(40)39-29(21-11-5-2-6-12-21)25-16-7-13-22(27(25)35-39)17-20-9-3-1-4-10-20/h1-6,8-12,14-15,17-18,25,28-30H,7,13,16,19H2/b22-17+

InChI Key

ZTZQBWCQGCBWND-OQKWZONESA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=CC=CC=C7

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=CC=CC=C7

Origin of Product

United States

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